![molecular formula C16H13NO B1600625 6-Methoxy-2-phenylquinoline CAS No. 4789-73-5](/img/structure/B1600625.png)
6-Methoxy-2-phenylquinoline
Overview
Description
6-Methoxy-2-phenylquinoline is a solid compound with the molecular formula C16H13NO . It has a molecular weight of 251.28 .
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenylquinoline involves various protocols. For instance, one method involves the use of 2-aminobenzyl alcohol and alkynes . Another method involves the use of 3- (4-methoxyani) and 6-Methoxyquinoline .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 235.28100 .Physical And Chemical Properties Analysis
6-Methoxy-2-phenylquinoline is a solid compound . Its exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .Scientific Research Applications
Pharmaceutical Research
6-Methoxy-2-phenylquinoline has been identified as a valuable scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its potential applications include:
- Antimicrobial Agents : The compound’s derivatives have shown activity against various bacterial strains, including multidrug-resistant tuberculosis .
Safety and Handling
While not a direct application in research, understanding the safety profile of 6-Methoxy-2-phenylquinoline is crucial for its handling in the laboratory. It is classified with hazard statements such as Acute Toxicity (Oral) and Eye Damage , necessitating proper safety measures during research .
Safety and Hazards
Future Directions
Quinoline, a compound similar to 6-Methoxy-2-phenylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery . Therefore, it’s reasonable to expect that 6-Methoxy-2-phenylquinoline could have similar potential applications in the future.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2-phenylquinoline is the detoxifying enzyme of the phytoalexin brassinin, known as brassinin oxidase (BOLm) . This enzyme is produced by the plant pathogen Leptosphaeria maculans and is involved in the detoxification of the phytoalexin brassinin to indole-3-carboxaldehyde and S-methyl dithiocarbamate .
Mode of Action
6-Methoxy-2-phenylquinoline interacts with its target, BOLm, by inhibiting its activity . This inhibition prevents the detoxification of brassinin, a defense compound produced by plants of the Brassicaceae family . The compound 3-ethyl-6-phenylquinoline, which is structurally similar to 6-Methoxy-2-phenylquinoline, has been reported to display the highest inhibitory effect .
Biochemical Pathways
The primary biochemical pathway affected by 6-Methoxy-2-phenylquinoline is the detoxification pathway of the phytoalexin brassinin . By inhibiting BOLm, 6-Methoxy-2-phenylquinoline prevents the conversion of brassinin to non-toxic products, thereby enhancing the antimicrobial defense of plants .
Result of Action
The inhibition of BOLm by 6-Methoxy-2-phenylquinoline results in the accumulation of the phytoalexin brassinin . This accumulation enhances the plant’s defense against the pathogen Leptosphaeria maculans . Therefore, the molecular and cellular effects of 6-Methoxy-2-phenylquinoline’s action are primarily related to its antifungal activity.
properties
IUPAC Name |
6-methoxy-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-10-16-13(11-14)7-9-15(17-16)12-5-3-2-4-6-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIOVPAISJRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442130 | |
Record name | 6-Methoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenylquinoline | |
CAS RN |
4789-73-5 | |
Record name | 6-Methoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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